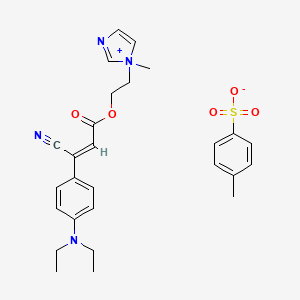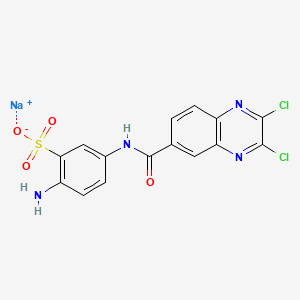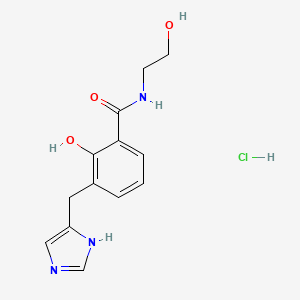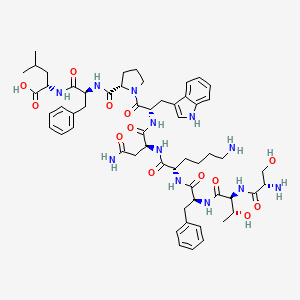
Peptide antigen SURA24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide antigen SURA24 is a synthetic peptide designed for use in immunological research and therapeutic applications. It is known for its ability to elicit strong immune responses, making it a valuable tool in vaccine development and cancer immunotherapy. This peptide is particularly noted for its role in targeting specific antigens, thereby aiding in the precise activation of immune cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peptide antigen SURA24 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Peptide antigen SURA24 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Peptide antigen SURA24 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in immunological studies to investigate T-cell and B-cell responses.
Medicine: Integral in the development of peptide-based vaccines and cancer immunotherapies. It has shown promise in targeting tumor-specific antigens, enhancing the efficacy of immunotherapeutic approaches.
Industry: Utilized in the production of diagnostic kits and therapeutic agents.
Mécanisme D'action
Peptide antigen SURA24 exerts its effects by binding to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction facilitates the presentation of the peptide to T-cells, leading to their activation. The activated T-cells then proliferate and differentiate into effector cells that target and eliminate cells expressing the specific antigen. The molecular targets involved in this process include T-cell receptors (TCRs) and MHC molecules, which play crucial roles in the immune response.
Comparaison Avec Des Composés Similaires
Peptide antigen SURA24 can be compared with other peptide antigens such as:
Peptide antigen SURA23: Similar in structure but with slight variations in amino acid sequence, leading to different immunogenic properties.
Peptide antigen SURA25: Contains additional modifications that enhance its stability and binding affinity to MHC molecules.
Uniqueness: this compound is unique due to its specific amino acid sequence, which has been optimized for strong immunogenicity and minimal allergenic effects. Its ability to elicit robust immune responses makes it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
735328-90-2 |
|---|---|
Formule moléculaire |
C57H78N12O13 |
Poids moléculaire |
1139.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H78N12O13/c1-32(2)25-45(57(81)82)67-52(76)41(26-34-15-6-4-7-16-34)64-54(78)46-22-14-24-69(46)56(80)44(28-36-30-61-39-20-11-10-19-37(36)39)66-53(77)43(29-47(60)72)63-50(74)40(21-12-13-23-58)62-51(75)42(27-35-17-8-5-9-18-35)65-55(79)48(33(3)71)68-49(73)38(59)31-70/h4-11,15-20,30,32-33,38,40-46,48,61,70-71H,12-14,21-29,31,58-59H2,1-3H3,(H2,60,72)(H,62,75)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,67,76)(H,68,73)(H,81,82)/t33-,38+,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1 |
Clé InChI |
MXWIKVYFWGTISW-MRBLUXKGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


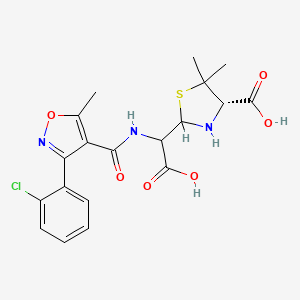
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

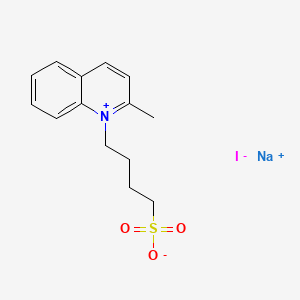
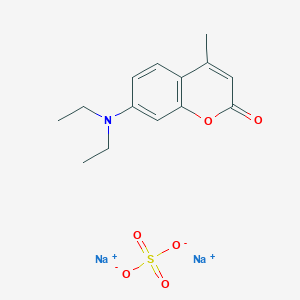
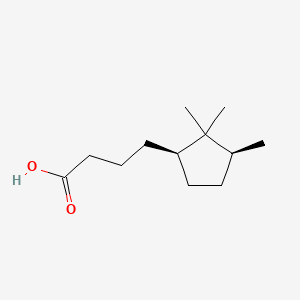
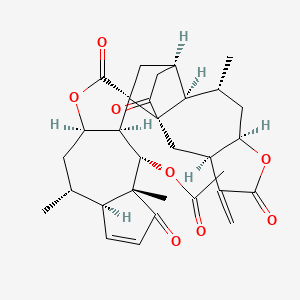
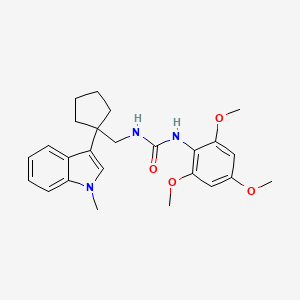
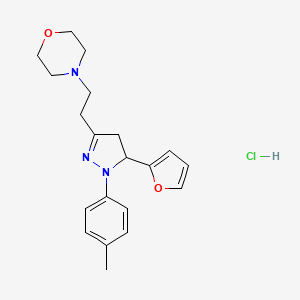
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
